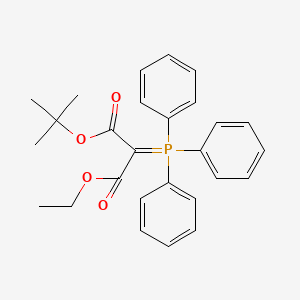
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate is an organic compound with the molecular formula C27H29O4P. It is a derivative of malonic acid and features a triphenylphosphoranylidene group, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate typically involves the reaction of tert-butyl ethyl malonate with triphenylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted malonates.
Aplicaciones Científicas De Investigación
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate involves the interaction of the triphenylphosphoranylidene group with various molecular targets. This interaction can facilitate the formation of carbon-carbon bonds through nucleophilic addition reactions. The compound can also act as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl isopropyl 2-(triphenylphosphoranylidene)malonate
- Ethyl isopropyl 2-(triphenylphosphoranylidene)malonate
- Methyl tert-butyl 2-(triphenylphosphoranylidene)malonate
- Ethyl tert-butyl 2-(triphenylphosphoranylidene)malonate
Uniqueness
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C27H29O4P |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C27H29O4P/c1-5-30-25(28)24(26(29)31-27(2,3)4)32(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20H,5H2,1-4H3 |
Clave InChI |
VFEJTDRXOOCVIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















